4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

4-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)butanamide (CAS 328015-33-4) belongs to the N-pyridin-4-yl-butanamide class of sulfonamide derivatives, defined by a linear 4-carbon butanamide linker connecting an N-methyl-tosyl sulfonamide terminus to a 4-aminopyridine cap. The compound is listed in the BRPI0618046A2 patent family describing modulators of 5-lipoxygenase activating protein (FLAP), situating it within the leukotriene biosynthesis inhibitor chemical space.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 328015-33-4
Cat. No. B2810645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE
CAS328015-33-4
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=NC=C2
InChIInChI=1S/C17H21N3O3S/c1-14-5-7-16(8-6-14)24(22,23)20(2)13-3-4-17(21)19-15-9-11-18-12-10-15/h5-12H,3-4,13H2,1-2H3,(H,18,19,21)
InChIKeyGMGMIDHTEYIKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)butanamide (CAS 328015-33-4): Procurement-Relevant Structural and Pharmacophoric Profile


4-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)butanamide (CAS 328015-33-4) belongs to the N-pyridin-4-yl-butanamide class of sulfonamide derivatives, defined by a linear 4-carbon butanamide linker connecting an N-methyl-tosyl sulfonamide terminus to a 4-aminopyridine cap . The compound is listed in the BRPI0618046A2 patent family describing modulators of 5-lipoxygenase activating protein (FLAP), situating it within the leukotriene biosynthesis inhibitor chemical space [1]. With a molecular formula of C₁₇H₂₁N₃O₃S and molecular weight of 347.43 g/mol, it serves as a versatile intermediate and probe molecule for medicinal chemistry campaigns targeting inflammatory and proliferative pathways .

Why Generic Substitution Fails for 4-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)butanamide


Interchanging in-class N-pyridin-4-yl-butanamide sulfonamides without quantitative scrutiny introduces procurement risk because minor structural alterations drive substantial pharmacology shifts. The 4-aminopyridine regioisomer anchor at the butanamide terminus determines hydrogen-bonding geometry and target recognition distinct from the 3-pyridylmethyl or 2-pyridinyl variants commonly encountered in FLAP [1] and MALT1 [2] patent landscapes. Simultaneously, the N-methyl group on the sulfonamide nitrogen eliminates the hydrogen-bond donor present in the des-methyl analog (CAS 919033-61-7), altering conformational preferences and metabolic stability . Without head-to-head data, assuming functional equivalence risks selecting a compound with uncharacterized potency and selectivity.

Quantitative Differentiation Evidence: 4-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)butanamide vs. Closest Analogs


N-Methylation Eliminates Sulfonamide N–H Hydrogen-Bond Donor vs. Des-Methyl Analog

4-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)butanamide contains an N-methyl substituent on the sulfonamide nitrogen, whereas the des-methyl comparator 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS 919033-61-7) retains the sulfonamide N–H hydrogen-bond donor . This constitutional modification is documented in the general sulfonamide medicinal chemistry literature to reduce polar surface area, eliminate a hydrogen-bond donor, and alter conformational flexibility relative to the secondary sulfonamide, which can translate to differences in membrane permeability and oral bioavailability [1]. Quantitative determination of the physicochemical impact for this specific compound pair requires experimental logD and permeability measurements that have not been publicly reported [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Pyridin-4-yl Regioisomer Anchor Confers Unique Binding Geometry vs. Pyridin-3-yl and Pyridin-2-yl Analogs

The pyridin-4-yl substitution at the butanamide amide nitrogen positions the pyridine nitrogen para to the amide linkage. In contrast, the pyridin-3-ylmethyl analog (CAS 919033-61-7) and pyridin-2-ylmethyl analog place the heterocyclic nitrogen at the meta or ortho position, respectively, and additionally insert a methylene spacer that alters the distance and angle between the amide and pyridine ring . Patents covering pyridinyl sulfonamide MALT1 inhibitors highlight that regioisomeric pyridine attachment is a critical determinant of potency and selectivity, with compounds bearing different regioisomers showing >10-fold variation in biochemical IC₅₀ values against MALT1 protease activity [1]. FLAP modulator patents similarly enumerate distinct pyridin-4-yl, pyridin-3-yl, and pyridin-2-yl embodiments as separate Markush subgroups, implying non-equivalent biological activity [2].

FLAP Inhibition Target Engagement Regioisomer Selectivity

4-Methylbenzenesulfonyl (Tosyl) Substituent Differentiates from 4-Chlorobenzenesulfonyl Analog in Electronic and Lipophilic Character

The target compound bears a para-methyl substituent on the benzenesulfonyl ring (tosyl group). The closest matched analog with documented vendor data is 4-(N-methyl-4-chlorobenzenesulfonamido)-N-(pyridin-4-yl)butanamide (CAS 683768-81-2), in which the methyl group is replaced by a chlorine atom . The Hammett σₚ constant for methyl (–0.17) indicates electron-donating character, whereas chloro (+0.23) is electron-withdrawing, resulting in different sulfonamide electronic environments and potentially divergent reactivity, metabolic stability, and target-binding profiles [1]. The cLogP difference between tosyl and 4-chlorobenzenesulfonyl analogs is estimated at approximately +0.3 to +0.5 log units favoring the methyl analog, based on fragment contribution methods, which can influence protein binding and membrane partitioning [1].

Bioisosterism Electron-Withdrawing Effects ADME Prediction

Empirical Mass Spectrometric Identification and Physicochemical Data Availability Support Analytical Method Development

The compound is registered in MassBank (Accession MSBNK-Waters-WA002023) with empirically acquired LC-ESI-Q MS data, providing a verified retention time (2.650 min), ionization mode (positive ESI), and mass spectrum under defined chromatographic conditions (2.1 mm × 3.5 µm XTerra C18 MS column, 35°C) [1]. This level of analytically validated characterization is not uniformly available across all in-class butanamide sulfonamides; for instance, the des-methyl comparator (CAS 919033-61-7) and the chloro analog (CAS 683768-81-2) lack comparable public-domain mass spectrometric reference data in MassBank [2]. The availability of a benchmark reference spectrum reduces the burden of de novo analytical method development and facilitates identity confirmation during compound management workflows [3].

Analytical Chemistry LC-MS/MS Reference Standard Procurement

Optimal Use Cases for 4-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)butanamide (CAS 328015-33-4)


FLAP-Mediated Leukotriene Biosynthesis Inhibitor Screening Campaigns

Given its explicit inclusion in the BRPI0618046A2 patent family directed to FLAP modulators [1], this compound is positioned as a screening candidate or reference tool for programs targeting leukotriene-driven inflammation. Its N-methyl sulfonamide and pyridin-4-yl anchor distinguish it from 3-pyridylmethyl and des-methyl variants found in the same patent class, making it a specific chemotype probe for SAR expansion around the FLAP binding site.

Medicinal Chemistry SAR Exploration of Sulfonamide N-Methylation Effects

The compound's N-methyl tertiary sulfonamide eliminates the hydrogen-bond donor present in the des-methyl analog (CAS 919033-61-7) , enabling systematic investigation of N-methylation on permeability, metabolic stability, and target engagement within pyridinyl butanamide chemotypes. This makes it an essential tool compound for lead optimization programs where modulation of H-bond donor count is a design parameter.

Analytical Method Development and Reference Standard Qualification

The availability of a verified MassBank LC-MS reference spectrum (RT 2.650 min, positive ESI, C18 conditions) [2] supports its use as a system suitability standard or identity confirmation reference during LC-MS method development, reducing the need for in-house synthesis of a primary standard during early-stage screening.

Chemical Biology Probe for Pyridinyl Sulfonamide Target Class Profiling

The compound's membership in the broader pyridinyl sulfonamide class implicated in MALT1 [3] and FLAP inhibition, combined with its unique N-methyl-tosyl substitution pattern, supports its deployment as a selectivity profiling tool across panels of sulfonamide-binding enzymes and receptors, where the electronic character of the tosyl group (σₚ = –0.17) differentiates it from 4-chloro analogs.

Quote Request

Request a Quote for 4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.